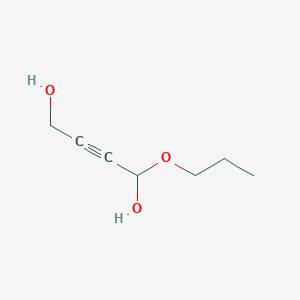
1-Propoxybut-2-yne-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propoxybut-2-yne-1,4-diol is an organic compound that features both an alkyne and a diol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propoxybut-2-yne-1,4-diol typically involves the reaction of acetylene with formaldehyde in the presence of a catalyst such as copper acetylide. The reaction proceeds as follows: [ 2 \text{CH}_2\text{O} + \text{HC≡CH} \rightarrow \text{HOCH}_2\text{C≡CCH}_2\text{OH} ] This reaction is exothermic and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The key objective is to minimize the concentration of formaldehyde in the resulting solutions to avoid unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propoxybut-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Hydrogenation of the alkyne group can yield saturated diols.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation typically uses catalysts such as Raney nickel or palladium on carbon (Pd/C).
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated diols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propoxybut-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials
Wirkmechanismus
The mechanism by which 1-Propoxybut-2-yne-1,4-diol exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyne-1,4-diol: Shares similar structural features but lacks the
Eigenschaften
CAS-Nummer |
90332-48-2 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-propoxybut-2-yne-1,4-diol |
InChI |
InChI=1S/C7H12O3/c1-2-6-10-7(9)4-3-5-8/h7-9H,2,5-6H2,1H3 |
InChI-Schlüssel |
YDVYSCCQIHSTMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C#CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















